molecular formula C22H28N2O4 B2586641 (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone CAS No. 915933-70-9

(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone

Cat. No.: B2586641
CAS No.: 915933-70-9
M. Wt: 384.476
InChI Key: GSXWONZJQBOHNQ-UHFFFAOYSA-N
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Description

(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is a complex organic compound that features a piperazine ring substituted with a 2,6-dimethylphenyl group and a 3,4,5-trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone typically involves the reaction of 2,6-dimethylphenylpiperazine with 3,4,5-trimethoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone
  • (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)ethanone
  • (4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)propanone

Uniqueness

(4-(2,6-Dimethylphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for certain receptors. This makes it a valuable compound for studying structure-activity relationships and developing targeted therapies.

Properties

IUPAC Name

[4-(2,6-dimethylphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-15-7-6-8-16(2)20(15)23-9-11-24(12-10-23)22(25)17-13-18(26-3)21(28-5)19(14-17)27-4/h6-8,13-14H,9-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSXWONZJQBOHNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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